molecular formula C12H9NO B1625695 4-Phenylpyridine-2-carboxaldehyde CAS No. 55218-76-3

4-Phenylpyridine-2-carboxaldehyde

Cat. No. B1625695
CAS RN: 55218-76-3
M. Wt: 183.21 g/mol
InChI Key: AAUMFILRCKHZQP-UHFFFAOYSA-N
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Description

4-Phenylpyridine-2-carboxaldehyde is a chemical compound with the CAS Number: 55218-76-3 . It has a molecular weight of 183.21 . The IUPAC name for this compound is 4-phenyl-2-pyridinecarbaldehyde . It is a powder in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Phenylpyridine-2-carboxaldehyde has been analyzed using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . These calculations help determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Chemical Reactions Analysis

The chemical reactions involving 4-Phenylpyridine-2-carboxaldehyde have been studied . For example, the C–H activation of 2-phenylpyridine, catalyzed by copper (II), palladium (II), and ruthenium (II) carboxylates, was studied in the gas phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylpyridine-2-carboxaldehyde include a melting point of 48-49 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

The mechanism of action of 4-Phenylpyridine-2-carboxaldehyde and similar compounds has been investigated . These compounds have been reported as positive allosteric modulators (PAMs) that target the M1 muscarinic acetylcholine (ACh) receptor (M1 mAChR), which are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Safety and Hazards

The safety data sheet for 4-Phenylpyridine-2-carboxaldehyde indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Research on 4-Phenylpyridine-2-carboxaldehyde and similar compounds is ongoing, with studies investigating their potential applications in various fields . For example, one study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde and found that these compounds displayed low micromolar GI50 values against certain cancer cell lines .

properties

IUPAC Name

4-phenylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUMFILRCKHZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480944
Record name 4-Phenylpyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyridine-2-carboxaldehyde

CAS RN

55218-76-3
Record name 4-Phenylpyridine-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylpyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of commercially available 2-bromo-4-phenylpyridine (500 mg; 2.13 mmol) in anh. THF (9 ml) was treated dropwise with a solution of 1.6 M n-BuLi in hexanes (1.33 ml; 2.13 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 1 h. Commercially available piperidine-1-carbaldehyde (483 mg; 4.27 mmol) was added dropwise to the cooled (−78° C.) reaction mixture, and stirring was continued at −78° C. for 15 min., and then at 0° C. for 1 h. Aq. sat. NH4Cl (25 ml) and AcOEt (50 ml) were added, and the separated organic layer was further washed with brine (20 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (toluene/AcOEt=7/3) afforded 4-phenylpicolinaldehyde as a yellow solid. LC-MS (conditions A): tR=0.43 min.; [M+H]+: 184.48 g/mol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
483 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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